AUY954 Hydrochloride: Chemical Architecture, S1P1 Receptor Modulation, and Experimental Workflows
AUY954 Hydrochloride: Chemical Architecture, S1P1 Receptor Modulation, and Experimental Workflows
Executive Summary For drug development professionals and molecular biologists investigating sphingolipid signaling, AUY954 hydrochloride represents a critical pharmacological tool. As a highly selective, orally active sphingosine-1-phosphate receptor 1 (S1P1) modulator, it is instrumental in modeling immune cell trafficking, experimental autoimmune encephalomyelitis (EAE), and vascular permeability. This technical whitepaper deconstructs the structural biology, pharmacodynamics, and field-proven experimental methodologies required to deploy AUY954 HCl effectively in both in vitro and in vivo systems.
Chemical Profile and Structural Biology
AUY954 HCl is an advanced aminocarboxylate analogue of the prototypical S1P receptor modulator, fingolimod (FTY720). Unlike fingolimod, which requires in vivo phosphorylation by sphingosine kinases to become active and binds to multiple S1P receptor subtypes, AUY954 is inherently active and exhibits profound selectivity for S1P1 over S1P2, S1P3, and S1P4 1.
The molecule's architecture is meticulously designed for its target:
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Hydrophobic Tail: The trifluoromethyl-biphenyl moiety provides exceptional lipophilicity, driving deep insertion into the hydrophobic binding pocket of the S1P1 receptor.
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Rigid Linker: A benzo[b]thiophene core restricts conformational flexibility, enhancing receptor subtype selectivity.
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Polar Headgroup: The β-alanine group acts as a bioisostere for the zwitterionic phosphate headgroup of endogenous sphingosine-1-phosphate (S1P), anchoring the molecule to basic amino acid residues within the receptor's orthosteric site.
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Salt Form: The hydrochloride (HCl) salt formulation improves the thermodynamic solubility of the otherwise highly lipophilic free base, facilitating stable formulation.
Table 1: Physicochemical and Pharmacological Properties of AUY954 HCl
| Parameter | Specification |
| Compound Name | AUY954 Hydrochloride |
| CAS Number | 820240-78-6 |
| Chemical Formula | C25H21ClF3NO2S |
| Molecular Weight | 491.95 g/mol |
| Free Base Molecular Weight | 455.50 g/mol |
| Primary Target | S1P1 Receptor (EC50 ~1.2 nM) |
| Off-Target Profile | >1000-fold selectivity over S1P2, S1P3, S1P4 |
Pharmacodynamics: The Mechanics of Functional Antagonism
While AUY954 HCl binds S1P1 as a low-nanomolar agonist, its therapeutic utility stems from its ability to induce functional antagonism 2.
Endogenous S1P binding typically results in transient receptor internalization followed by rapid recycling to the plasma membrane. In contrast, AUY954 locks the S1P1 receptor into a conformation that hyper-stimulates GRK2-mediated phosphorylation. This drives robust β-arrestin recruitment, pulling the receptor into the endosomal pathway. Rather than recycling, the AUY954-S1P1 complex is targeted by E3 ubiquitin ligases (such as WWP2) for irreversible proteasomal degradation 3.
By stripping S1P1 from the surface of lymphocytes, AUY954 blinds these cells to the S1P gradient required for egress from secondary lymphoid organs, resulting in profound, reversible lymphopenia.
Fig 1. AUY954-induced S1P1 receptor internalization and functional antagonism pathway.
Self-Validating Experimental Methodologies
Handling highly lipophilic GPCR modulators requires strict adherence to solvation thermodynamics. The following protocols are engineered to prevent compound precipitation, ensuring reproducible pharmacokinetics.
Protocol A: In Vitro Reconstitution and Cell-Based Assay
This protocol is optimized for evaluating S1P1 internalization or endothelial barrier function in vitro4.
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Primary Solvation: Weigh the AUY954 HCl powder and dissolve it in 100% molecular-grade DMSO to yield a 10 mM stock.
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Causality: DMSO disrupts the crystalline lattice of the lipophilic biphenyl core, ensuring complete solvation without hydrolysis.
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Storage: Aliquot the stock into single-use vials and store at -80°C.
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Causality: Prevents repeated freeze-thaw cycles that induce microscopic precipitation and degrade the compound over its 1-year stability window.
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Carrier-Mediated Dilution: Dilute the stock to the working concentration (e.g., 50–300 nM) in serum-free media containing 0.1% fatty acid-free Bovine Serum Albumin (BSA) . Sonicate for 5 minutes prior to cell application.
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Causality: AUY954 is highly hydrophobic and will rapidly adsorb to polystyrene plasticware. BSA acts as a lipid carrier, mimicking physiological transport mechanisms for sphingolipid analogues and maintaining the drug in solution.
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Validation Check: Measure the absorbance of the final media at 600 nm. A baseline reading confirms the absence of micro-precipitates.
Protocol B: In Vivo Micellar Formulation for Murine Models
For oral or intravenous administration (e.g., in EAE models), aqueous buffers alone will cause AUY954 to crash out of solution. A co-solvent/surfactant system is mandatory 5.
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DMSO Initiation: Add 10% (v/v) DMSO to the required mass of AUY954 HCl. Vortex until optically clear.
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Micellar Encapsulation: Add 40% (v/v) PEG300 and 5% (v/v) Tween 80. Mix thoroughly for 2 minutes.
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Causality: PEG300 acts as a co-solvent, while Tween 80 reduces surface tension, forming stable micelles that encapsulate the hydrophobic trifluoromethyl-biphenyl moiety, protecting it from the aqueous phase.
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Aqueous Integration: Slowly titrate 45% (v/v) Saline or PBS into the mixture while continuously vortexing.
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Causality: Gradual addition prevents localized supersaturation and "crashing out" of the active pharmaceutical ingredient (API).
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Validation Check: Visual inspection against a light source should reveal a completely transparent, homogeneous solution. Any turbidity indicates premature aqueous addition, requiring complete reconstitution.
Translational Implications: Autoimmunity and Vascular Biology
AUY954 has demonstrated profound efficacy in preventing experimental autoimmune neuritis and ameliorating clinical disability in multiple sclerosis (MS) models 6. By enforcing S1P1 functional antagonism, it sequesters autoreactive T-cells in the lymph nodes, preventing their infiltration into the central nervous system.
A Critical Caveat for Researchers: While short-term administration of S1P1 agonists enhances endothelial barrier function, prolonged exposure to AUY954 induces S1P1 degradation in vascular endothelial cells. Because endothelial S1P1 is required to maintain adherens junctions, chronic functional antagonism can paradoxically induce vascular permeability and pulmonary leak 4. Drug development professionals must carefully titrate dosing schedules to balance immunosuppressive efficacy against the risk of vascular edema.
References
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Maceyka, M., et al. "An update on the biology of sphingosine 1-phosphate receptors." National Institutes of Health (PMC). Available at:[Link]
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Oo, M. L., et al. "Engagement of S1P1-degradative mechanisms leads to vascular leak in mice." Journal of Clinical Investigation (SciSpace). Available at:[Link]
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Natarajan, V., et al. "Prolonged Exposure to Sphingosine 1–Phosphate Receptor-1 Agonists Exacerbates Vascular Leak, Fibrosis, and Mortality after Lung Injury." National Institutes of Health (PMC). Available at:[Link]
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Gentile, A., et al. "Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis." MDPI. Available at:[Link]
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- 6. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis [mdpi.com]
